molecular formula C17H14ClN3OS B2546810 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1226457-12-0

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2546810
CAS RN: 1226457-12-0
M. Wt: 343.83
InChI Key: TZIYXPYNWOJEHD-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical that appears to be related to various synthesized acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, these papers discuss related structures and may provide insight into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which itself is prepared from 4-chlorobenzaldehyde and acetylglycine . Another related compound, N-phenyl-2,2-di(4-chlorophenoxy)acetamide, is synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . These methods suggest that the synthesis of the target compound would likely involve similar reagents and conditions, such as the use of aromatic aldehydes, aniline derivatives, and specific reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds shows specific orientations and interactions. For instance, in one of the acetamide derivatives, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, and molecules are linked via intermolecular interactions forming chains in the crystal . These structural details are crucial as they can affect the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the target compound may also undergo reactions that involve the formation of heterocyclic rings, such as imidazoles or thiazoles, and the introduction of chlorophenyl groups . The reactivity of the acetamide group and the presence of chlorophenyl rings are likely to influence the types of chemical reactions that the target compound can participate in.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide are not provided, the properties of similar compounds can be inferred. The presence of chlorophenyl groups and the acetamide moiety suggests that the compound would exhibit certain polar characteristics, which could influence its solubility and interaction with solvents . The crystal structure and intermolecular interactions, as seen in related compounds, would also affect the compound's melting point, boiling point, and stability .

Scientific Research Applications

Antibacterial Applications

Several studies have synthesized and evaluated derivatives of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide for their antibacterial activity. For instance, derivatives such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides have been synthesized and tested against both gram-positive and gram-negative bacteria, showing moderate to good activity. The structural and physicochemical parameters of these compounds have been analyzed through QSAR studies, indicating that substituents with increased hydrophobicity or steric bulk enhance their antibacterial effectiveness (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Applications

Research into the anticancer potential of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives has demonstrated promising results. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and screened for their antitumor activity against a wide range of human tumor cell lines. Compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide have shown considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives, revealing that certain compounds exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Future Directions

The future directions for “2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide” could involve further studies to understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This could lead to potential applications in various fields, including medicine .

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-6-8-14(9-7-13)21-15(12-4-2-1-3-5-12)10-20-17(21)23-11-16(19)22/h1-10H,11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIYXPYNWOJEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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